Product packaging for Octyl 3-(2-methoxyphenyl)prop-2-enoate(Cat. No.:CAS No. 117172-48-2)

Octyl 3-(2-methoxyphenyl)prop-2-enoate

Cat. No.: B14304741
CAS No.: 117172-48-2
M. Wt: 290.4 g/mol
InChI Key: IISAXLAWYUMIMM-UHFFFAOYSA-N
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Description

Octyl 3-(2-methoxyphenyl)prop-2-enoate is a synthetic cinnamate ester of interest in chemical and materials research. This compound is structurally related to a class of organic molecules known for their ability to absorb ultraviolet (UV) light, similar to the well-characterized UV-B filter Octyl 4-methoxycinnamate (Octinoxate) . Researchers investigate such cinnamate derivatives primarily for their photophysical properties, studying their absorption profiles and potential application as molecular components in light-stable formulations . The mechanism of action for these compounds typically involves the absorption of high-energy UV radiation, which is then converted and released as lower-energy, harmless heat through a process of photo-induced isomerization around the carbon-carbon double bond in the prop-2-enoate (acrylate) backbone . The specific position of the methoxy group in the ortho (2-) position on the phenyl ring, as opposed to the more common para (4-) position found in Octinoxate, may impart distinct steric and electronic characteristics, potentially leading to variations in solubility, absorption maximum, and photostability. These unique properties make this compound a valuable compound for structure-activity relationship (SAR) studies in the development of novel light-absorbing materials. This product is intended for laboratory research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O3 B14304741 Octyl 3-(2-methoxyphenyl)prop-2-enoate CAS No. 117172-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

117172-48-2

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

octyl 3-(2-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-10-15-21-18(19)14-13-16-11-8-9-12-17(16)20-2/h8-9,11-14H,3-7,10,15H2,1-2H3

InChI Key

IISAXLAWYUMIMM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C=CC1=CC=CC=C1OC

Origin of Product

United States

Advanced Synthetic Methodologies for Octyl 3 2 Methoxyphenyl Prop 2 Enoate

Esterification Reactions for Octyl 3-(2-methoxyphenyl)prop-2-enoate Synthesis

The most direct and conventional method for synthesizing this compound is through the esterification of 2-methoxycinnamic acid with octanol. This reaction typically involves the condensation of the carboxylic acid and the alcohol, often with the removal of water to drive the equilibrium towards the product.

Optimized Catalytic Approaches to Esterification

To enhance the rate and yield of the esterification reaction, various catalytic systems have been explored. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Homogeneous Acid Catalysis: Traditional mineral acids such as sulfuric acid and p-toluenesulfonic acid are effective catalysts for this transformation. google.com For instance, the synthesis of a related compound, octyl p-methoxycinnamate, is achieved by reacting p-methoxycinnamic acid with 2-ethylhexanol in the presence of p-toluenesulfonic acid at elevated temperatures. A similar approach can be applied to the synthesis of this compound, where 2-methoxycinnamic acid is reacted with octanol. The reaction temperature is a critical parameter, with typical ranges between 110°C and 170°C to ensure a reasonable reaction rate and efficient removal of the water byproduct. google.com

Heterogeneous Acid Catalysis: To simplify catalyst removal and product purification, solid acid catalysts have been investigated. Strong acidic ion-exchange resins have been shown to be effective for the synthesis of cinnamate (B1238496) esters in a solvent-free system. google.com This approach offers the advantage of easy separation of the catalyst by simple filtration, and the potential for catalyst recycling, contributing to a more sustainable process.

Enzymatic Catalysis: Lipases have emerged as powerful biocatalysts for esterification reactions, offering high selectivity and mild reaction conditions. The enzymatic esterification of cinnamic acid derivatives with various alcohols has been successfully demonstrated. For example, the synthesis of octyl cinnamate has been optimized using lipase (B570770) catalysis, achieving high conversion rates. nih.gov This biocatalytic approach avoids the use of harsh acidic conditions and high temperatures, making it an attractive green alternative.

Table 1: Comparison of Catalytic Approaches for Esterification

Catalyst Type Advantages Disadvantages Typical Reaction Conditions
Homogeneous Acid High catalytic activity, low cost Difficult to separate from product, corrosive High temperature (110-170°C), may require azeotropic removal of water
Heterogeneous Acid Easy separation and recycling, less corrosive Lower activity than homogeneous catalysts, potential for pore diffusion limitations High temperature, solvent-free or with a high-boiling solvent
Enzymatic (Lipase) High selectivity, mild conditions, environmentally friendly Higher cost, potential for enzyme denaturation, longer reaction times Mild temperatures (e.g., 50-75°C), may require specific solvents or solvent-free systems

Solvent-Free and Green Chemistry Protocols for Synthesis

In line with the principles of green chemistry, efforts have been made to develop solvent-free and more environmentally friendly protocols for the synthesis of cinnamate esters.

Solvent-Free Synthesis: Conducting the esterification reaction in the absence of a solvent minimizes waste and simplifies the purification process. This is particularly feasible when one of the reactants, typically the alcohol, is in liquid form and can act as the reaction medium. The use of solid acid catalysts, such as acidic resins, is well-suited for solvent-free systems, allowing for the direct synthesis of the ester with high purity after catalyst removal. google.com

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the rate of esterification reactions. This technique allows for rapid and uniform heating of the reaction mixture, leading to shorter reaction times and often improved yields compared to conventional heating methods. The microwave-assisted synthesis of cinnamic acid derivatives has been reported to be a highly efficient method. jocpr.com

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another green technique that can enhance the rate of esterification. The cavitation effect produced by ultrasound waves creates localized high-pressure and high-temperature zones, which can accelerate the reaction. An ultrasound-assisted biocatalytic synthesis of octyl cinnamate has been developed, demonstrating the potential of this technology to improve the efficiency of enzymatic esterification. nih.gov

Olefin Metathesis Routes to this compound

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis for the formation of carbon-carbon double bonds. Cross-metathesis, in particular, offers a convergent approach to the synthesis of substituted alkenes, including cinnamate esters.

Cross-Metathesis Utilizing Precursors

The synthesis of this compound can be envisioned through a cross-metathesis reaction between an appropriately substituted styrene (B11656) derivative and an acrylate (B77674) ester. A plausible synthetic route would involve the cross-metathesis of 2-methoxystyrene with octyl acrylate. This reaction would directly form the desired carbon-carbon double bond and the ester functionality in a single step.

While the direct cross-metathesis of trans-anethole (p-methoxypropenylbenzene) with 2-ethylhexyl acrylate to produce octyl p-methoxycinnamate has been reported, this methodology can be adapted for the synthesis of the 2-methoxy isomer by selecting the appropriate starting materials. researchgate.net The key to a successful cross-metathesis reaction lies in the selection of a catalyst that favors the formation of the cross-product over the undesired homodimerization of the starting olefins.

Development and Application of High-Efficiency Catalysts (e.g., Nitro-Grela Catalyst)

The success of olefin metathesis is highly dependent on the catalyst used. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are widely used due to their high activity and functional group tolerance. For the synthesis of cinnamate esters via cross-metathesis, the Nitro-Grela catalyst, a second-generation Hoveyda-type catalyst, has shown exceptional efficiency and selectivity. researchgate.net

The Nitro-Grela catalyst is known for its high activity in cross-metathesis reactions involving electron-deficient olefins like acrylates. apeiron-synthesis.combeilstein-journals.org Its high efficiency was demonstrated in the cross-metathesis of trans-anethole with 2-ethylhexyl acrylate, which produced octyl methoxycinnamate in high yield. researchgate.net The presence of the nitro group in the catalyst structure is believed to enhance its catalytic activity and stability. Iodide-containing Nitro-Grela-type catalysts have also been developed, showing improved robustness and selectivity under challenging reaction conditions. nih.govresearchgate.net

Table 2: Key Features of the Nitro-Grela Catalyst in Cross-Metathesis

Feature Description Reference
High Activity Provides good results in a wide range of metathesis transformations. apeiron-synthesis.com
High Selectivity Shows high selectivity in cross-metathesis reactions between type 1 olefins and electron-deficient partners. apeiron-synthesis.com
Versatility Effective for metathesis with sterically demanding substrates. apeiron-synthesis.com
Improved Stability Iodide-containing analogues exhibit enhanced stability, particularly under challenging conditions. beilstein-journals.orgnih.gov

Emerging and Chemo-Selective Synthetic Strategies for this compound

The field of organic synthesis is constantly evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several emerging strategies hold promise.

C-H Functionalization: Direct C-H functionalization has emerged as a powerful strategy for the synthesis of complex molecules by avoiding the need for pre-functionalized starting materials. Recent research has demonstrated the palladium-catalyzed distal meta-C-H functionalization of α-substituted cinnamates. nih.govrsc.orgnih.gov While this particular work focuses on functionalization of the phenyl ring at the meta-position, the development of new directing groups and catalytic systems could potentially enable the direct synthesis of cinnamate esters from simpler aromatic precursors through ortho-C-H activation and subsequent coupling with an acrylate derivative. This approach would offer a highly atom-economical route to the target molecule.

Knoevenagel Condensation: While traditionally used for the synthesis of α,β-unsaturated compounds, the Knoevenagel condensation of 2-methoxybenzaldehyde (B41997) with octyl cyanoacetate, followed by decarboxylation, could be an alternative route. The piperidine-catalyzed Knoevenagel condensation has been used to synthesize various octyl 2-cyano-3-phenyl-2-propenoates with different substituents on the phenyl ring. chemrxiv.orgchemrxiv.org Further research into efficient and selective decarboxylation of the resulting α-cyano cinnamate would be required to make this a viable route to this compound.

Oxidative Acylations: An alternative to the direct esterification of cinnamic acid involves the oxidative acylation of cinnamyl alcohol. Recent advances have shown that palladium-colloids can catalyze the esterification of cinnamyl alcohols via an initial silver-catalyzed oxidation to the corresponding cinnamaldehyde (B126680). beilstein-journals.org This one-pot, two-step process provides a different retrosynthetic disconnection and could be applicable to the synthesis of this compound from 2-methoxycinnamyl alcohol and octanol.

These emerging strategies highlight the ongoing efforts to develop more sophisticated and efficient methods for the synthesis of valuable chemical compounds like this compound, with a focus on improving selectivity and reducing environmental impact.

Spectroscopic Characterization and Structural Elucidation of Octyl 3 2 Methoxyphenyl Prop 2 Enoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Octyl 3-(2-methoxyphenyl)prop-2-enoate

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the vinylic protons of the prop-2-enoate moiety, the methoxy (B1213986) group protons, and the protons of the octyl chain. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The vinylic protons would present as doublets with a characteristic coupling constant for the trans configuration. The methoxy protons would be a sharp singlet around δ 3.8-4.0 ppm, and the octyl chain protons would show a series of multiplets in the upfield region (δ 0.8-4.2 ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. Key signals would include the carbonyl carbon of the ester (around δ 167 ppm), the olefinic carbons, the aromatic carbons (with the carbon bearing the methoxy group being significantly shielded), the methoxy carbon, and the carbons of the octyl chain.

2D NMR Spectroscopy: To definitively assign these signals and establish connectivity, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, it would show correlations between adjacent protons in the aromatic ring and along the octyl chain, as well as between the vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

Based on the analysis of related compounds, the expected ¹H and ¹³C NMR chemical shifts for this compound are summarized in the interactive data table below.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (predicted)
C=O-~167.0H of vinyl group, H of O-CH₂
=CH-Ar~7.8 (d)~145.0Aromatic H's, C=O
=CH-CO~6.4 (d)~118.0H of =CH-Ar, C=O
Ar-C1-~125.0Aromatic H's, H of =CH-Ar
Ar-C2 (O-Me)-~158.0Methoxy H's, Aromatic H's
Ar-C3~6.9 (t)~111.0Aromatic H's
Ar-C4~7.3 (t)~131.0Aromatic H's
Ar-C5~6.9 (d)~120.0Aromatic H's
Ar-C6~7.5 (d)~128.0H of =CH-Ar
O-CH₃~3.9 (s)~55.5Ar-C2
O-CH₂~4.2 (t)~65.0C=O, other octyl H's
Octyl CH₂'s~1.3-1.7 (m)~22.0-32.0Adjacent octyl H's
Octyl CH₃~0.9 (t)~14.0Adjacent octyl H's

Dynamic NMR (DNMR) studies would provide insights into the conformational flexibility of this compound. Specifically, rotation around the single bonds, such as the C-C bond connecting the aromatic ring to the vinyl group and the C-O bond of the ester, could be investigated by monitoring changes in the NMR spectra at different temperatures. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce as the temperature increases and the rate of interconversion becomes faster on the NMR timescale. This would allow for the determination of the energy barriers associated with these conformational changes.

Advanced Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as the elucidation of fragmentation pathways.

High-resolution mass spectrometry (HRMS) would be employed to determine the precise elemental composition of this compound. By measuring the mass with high accuracy, it is possible to calculate the molecular formula and confirm the identity of the compound. For this compound (C₁₈H₂₆O₃), the expected exact mass would be calculated and compared with the experimentally determined value.

Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. In an MS/MS experiment, the parent ion is selected and then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. Based on studies of similar compounds like octyl methoxy cinnamate (B1238496), key fragmentations would likely involve the loss of the octyl group, cleavage of the ester bond, and fragmentation of the aromatic ring. nih.gov A study on n-octyl cinnamate identified key fragments at m/z 260 (molecular ion), 148, 131, 103, and 77. researchgate.net

The predicted fragmentation pathways for this compound are outlined in the interactive data table below.

Precursor Ion (m/z) Fragment Ion (m/z, predicted) Neutral Loss (predicted) Proposed Structure of Fragment
291.19 [M+H]⁺179.07C₈H₁₆ (Octene)Protonated 3-(2-methoxyphenyl)prop-2-enoic acid
291.19 [M+H]⁺161.06C₈H₁₆O (Octene + H₂O)C₁₀H₉O₂⁺
291.19 [M+H]⁺133.06C₈H₁₆O₂ + H₂C₉H₉O⁺
179.07147.04CH₃OH (Methanol)C₁₀H₇O₂⁺
179.07131.05H₂O + COC₉H₇O⁺

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and provide a unique "molecular fingerprint."

FT-IR Spectroscopy: The FT-IR spectrum of this compound would show characteristic absorption bands for the various functional groups present. Key expected peaks include a strong C=O stretching vibration for the ester at around 1710-1730 cm⁻¹, C=C stretching of the vinyl group and the aromatic ring in the 1600-1650 cm⁻¹ region, C-O stretching of the ester and the methoxy group in the 1000-1300 cm⁻¹ region, and C-H stretching vibrations of the aromatic, vinylic, and aliphatic parts of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations and the C=C double bond stretching are typically strong in the Raman spectrum. This technique can be particularly useful for studying the molecular backbone and symmetry.

Theoretical Prediction and Experimental Validation of Spectroscopic Data for this compound

The prediction of spectroscopic data through computational methods, such as Density Functional Theory (DFT), has become a powerful tool in chemical research, often used in conjunction with experimental validation. These theoretical calculations can provide valuable insights into the relationships between molecular structure and spectroscopic properties.

For this compound, theoretical calculations would be instrumental in predicting its 1H and 13C NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption maxima. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts, providing a reliable prediction of the electronic environment of each nucleus.

Predicted 1H NMR Data: The proton NMR spectrum is expected to show characteristic signals for the aromatic, vinylic, and aliphatic protons. The protons on the benzene ring would appear as a complex multiplet pattern due to the ortho-substitution. The vinylic protons of the prop-2-enoate moiety would likely appear as doublets with a large coupling constant, indicative of a trans-configuration. The octyl chain would exhibit a series of signals in the upfield region, including a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups.

Predicted 13C NMR Data: The carbon NMR spectrum would complement the 1H NMR data, with distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the vinylic carbons, and the carbons of the octyl chain. The chemical shift of the carbonyl carbon would be in the characteristic downfield region for esters.

Predicted Infrared (IR) Data: The IR spectrum is predicted to show strong absorption bands corresponding to the C=O stretching of the ester group, C=C stretching of the alkene and aromatic ring, and C-O stretching vibrations. The presence of the methoxy group would also be indicated by a characteristic C-O stretching band.

Predicted UV-Vis Data: The UV-Vis spectrum is expected to exhibit absorption maxima characteristic of the cinnamate chromophore. The position of the methoxy group on the benzene ring can influence the λmax value. For comparison, the closely related compound octyl 4-methoxycinnamate (Octinoxate) has a UV absorption maximum at around 310 nm. wikipedia.org

Experimental Validation: To validate these theoretical predictions, experimental spectroscopic data would need to be acquired. This would involve the synthesis and purification of this compound, followed by analysis using NMR, FTIR, and UV-Vis spectroscopy. A comparison of the experimental spectra with the computationally predicted data would allow for a confident assignment of all signals and a thorough structural confirmation. Unfortunately, specific experimental spectra for this compound are not currently available in the reviewed literature.

Interactive Data Table: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Key Features Notes
1H NMR Aromatic protons (multiplets), Vinylic protons (doublets, trans-coupling), Methoxy protons (singlet), Octyl chain protons (triplet, multiplets)Chemical shifts influenced by the ortho-methoxy substituent.
13C NMR Carbonyl carbon, Aromatic carbons, Vinylic carbons, Methoxy carbon, Octyl chain carbonsProvides a carbon skeleton map of the molecule.
Infrared (IR) C=O stretch (ester), C=C stretch (alkene, aromatic), C-O stretch (ester, ether), C-H stretch (aromatic, aliphatic)Characteristic vibrational frequencies for functional groups.
UV-Vis λmax in the UVA/UVB regionPosition of λmax is dependent on the chromophore structure.

Chiroptical Spectroscopy for Investigation of Stereoisomeric Forms (If applicable to derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the study of chiral molecules, providing information about their absolute configuration and conformation in solution.

This compound itself is not chiral and therefore would not exhibit a chiroptical response. However, if chiral centers were introduced into the molecule, for instance, by using a chiral alcohol to form the ester or by introducing chiral substituents on the aromatic ring or the octyl chain, the resulting derivatives would be chiral.

For such hypothetical chiral derivatives, CD spectroscopy would be a valuable tool. The CD spectrum would show positive or negative absorption bands corresponding to the electronic transitions of the chromophores within the chiral molecule. The sign and intensity of these Cotton effects could be used to determine the stereochemistry of the molecule, often through comparison with theoretical predictions from time-dependent DFT (TD-DFT) calculations.

The investigation of chiroptical properties would be particularly relevant for understanding the interaction of these potential chiral derivatives with biological systems, as stereochemistry often plays a crucial role in biological activity.

Mechanistic Investigations of Octyl 3 2 Methoxyphenyl Prop 2 Enoate Reactivity

Photochemical Transformations and Stability of Octyl 3-(2-methoxyphenyl)prop-2-enoate

Upon exposure to ultraviolet (UV) radiation, cinnamate (B1238496) esters like this compound undergo several photochemical processes. These reactions are of significant interest due to their application as UV filters. The primary photochemical reaction is the isomerization around the carbon-carbon double bond, leading to a mixture of E and Z isomers. However, prolonged exposure can lead to further degradation.

The most prominent photochemical reaction for cinnamate esters upon UV absorption is the reversible E-Z (or trans-cis) isomerization. nih.gov Initially, the thermodynamically more stable E-isomer is converted to the Z-isomer. nih.gov This process continues until a photostationary state is reached, where the rates of the forward (E to Z) and reverse (Z to E) reactions are equal. nih.govrsc.org The composition of this state, i.e., the ratio of E to Z isomers, is dependent on the solvent and the specific wavelength of UV light used. rsc.org

Table 1: Factors Influencing E-Z Isomerization of Cinnamate Esters

Factor Influence on Isomerization
Solvent Affects the ratio of trans (E) and cis (Z) isomers at the photostationary state. rsc.org
Substituents Substituents on the double bond or the aromatic ring can affect the degree of deconjugation in the Z-isomer, thus tuning the selectivity of isomerization. mdpi.com
Photocatalyst The presence of a photocatalyst can promote E to Z isomerization under visible light. thieme-connect.com

| Irradiation Wavelength | The specific wavelength of UV light can influence the position of the photostationary state. |

Beyond reversible isomerization, prolonged UV irradiation can lead to irreversible photodegradation of methoxycinnamate esters. rsc.org Studies on the closely related compound octyl methoxycinnamate (OMC) have identified several photodegradation products. When OMC is in an aggregated form, such as in a neat film or aqueous suspension, a complex mixture of photoproducts is formed. rsc.org

These products include not only the Z-isomer but also various photodimers formed through [2+2] cycloaddition reactions. acs.orgacs.org Further degradation can lead to the fragmentation of the molecule. Key identified fragments from the photodegradation of protonated OMC include ions with m/z 179, 161, and 133. nih.govnih.gov The fragments with m/z 179 and 161 correspond to 4-methoxycinnamic acid and 4-methoxycinnamaldehyde, respectively. nih.gov Other identified products from aqueous photolysis include 4-methoxybenzaldehyde (B44291) and 2-ethylhexanol. acs.org

Table 2: Identified Photodegradation Products of Octyl Methoxycinnamate (OMC)

Product Identification Method Reference
Z-Octyl-p-methoxycinnamate NMR Spectroscopy nih.gov
Photodimers Inferred from studies on other cinnamate derivatives acs.org
4-methoxycinnamic acid (fragment m/z 179) Gas-phase laser photodissociation spectroscopy nih.gov
4-methoxycinnamaldehyde (fragment m/z 161) Gas-phase laser photodissociation spectroscopy nih.gov
Fragment m/z 133 Gas-phase laser photodissociation spectroscopy nih.gov
4-methoxybenzaldehyde Direct photolysis in aqueous solution acs.org

The quantum yield (Φ) of a photoreaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event for each photon absorbed. For methoxycinnamate esters, quantum yields for both E-Z isomerization and photodegradation have been investigated.

In dilute solutions, the isomerization quantum yield of OMC is solvent-dependent. rsc.org The quantum yields for the direct photolysis of both trans- and cis-OMC in aqueous solutions are on the order of 10⁻³. acs.org The photophysical properties, including fluorescence quantum yields, are strongly influenced by the substitution pattern on the phenyl ring. nih.gov For instance, a methoxy (B1213986) group at the para position, as in OMC, leads to strong quenching of fluorescence, which is correlated with a low barrier for non-radiative decay. nih.govresearchgate.net This efficient conversion of absorbed light energy into heat is a desirable property for UV absorbers. researchgate.net

The two isomeric forms of OMC at the photostationary state are reported to be highly resistant to further photodegradation in dilute solution, with no other UVA-absorbing species being formed. rsc.org However, aggregation can lead to irreversible photodegradation. rsc.org

Chemical Degradation Pathways of this compound

In addition to photochemical reactions, this compound can undergo chemical degradation, primarily through hydrolysis and oxidation.

As an ester, this compound is susceptible to hydrolysis, which would yield 3-(2-methoxyphenyl)prop-2-enoic acid and octanol. The rate of ester hydrolysis is dependent on pH and temperature. Carboxylic acid esters generally undergo hydrolysis via three mechanisms: acid-catalyzed, base-catalyzed (saponification), and neutral (general base-catalyzed) hydrolysis. epa.gov

The base-catalyzed hydrolysis of esters typically proceeds through a bimolecular acyl-oxygen fission (BAC2) mechanism. epa.gov Kinetic studies on the alkaline hydrolysis of other cinnamate esters, such as methyl trans-cinnamate, have been performed to understand the reaction mechanism and the influence of various factors. acs.org Acid-catalyzed hydrolysis also occurs, and methods have been developed for the efficient hydrolysis of cinnamic acid esters using acidic catalysts. google.com In the absence of light, octyl methoxycinnamate has been shown to be stable against degradation over extended periods. wikipedia.org

The double bond and the aromatic ring in this compound are potential sites for oxidative attack. Studies on 2-ethylhexyl 4-methoxycinnamate (a structural isomer) have shown that it undergoes photodegradation in the presence of reactive oxygen species (ROS) and chlorine species. researchgate.net

In the presence of systems like H₂O₂/UV, which generate hydroxyl radicals, degradation of the cinnamate ester is observed. researchgate.net Identified products from these oxidative reactions include chloro-substituted 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol. researchgate.net Furthermore, it has been shown that aggregated forms of OMC, upon excitation, can sensitize the formation of singlet oxygen, a reactive oxygen species. rsc.org This indicates that the molecule not only can be degraded by ROS but can also contribute to their generation under certain conditions.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
E-isomer
Z-isomer
Octyl methoxycinnamate (OMC)
4-methoxycinnamic acid
4-methoxycinnamaldehyde
4-methoxybenzaldehyde
2-ethylhexanol
3-(2-methoxyphenyl)prop-2-enoic acid
Octanol
Methyl trans-cinnamate
2-ethylhexyl 4-methoxycinnamate
Chloro-substituted 4-methoxycinnamic acid

Chlorination Reactions and Formation of Intermediates in Aqueous Solutions

The reaction of cinnamate esters with chlorine in aqueous solutions, such as those treated with hypochlorite (B82951) for disinfection, is a subject of environmental and chemical interest. researchgate.net In aqueous environments, sodium hypochlorite hydrolyzes to form hypochlorous acid (HOCl), a potent chlorinating and oxidizing agent. nih.gov The reactivity of compounds like this compound is primarily centered on the electron-rich C=C double bond and the activated aromatic ring.

Mechanistic insights from related compounds suggest that two primary types of chlorination mechanisms are possible: electrophilic addition to the unsaturated bond and electrophilic substitution on the aromatic ring. nih.gov For cinnamate derivatives, the electrophilic attack of HOCl on the C=C double bond is generally more favorable than chlorination of the phenyl ring. researchgate.net

The initial step in the reaction with the alkene moiety is the electrophilic addition of chlorine. In the presence of water, this leads to the formation of a chlorohydrin. The mechanism proceeds through a cyclic chloronium ion intermediate. google.comorgosolver.com Water, acting as a nucleophile, attacks the more substituted carbon of this intermediate in a backside attack, leading to an anti-addition product. masterorganicchemistry.comleah4sci.com

For this compound, the proposed pathway for chlorohydrin formation would be as follows:

Formation of Chloronium Ion: The π-electrons of the C=C double bond attack the electrophilic chlorine atom of HOCl, forming a bridged chloronium ion intermediate.

Nucleophilic Attack by Water: A water molecule attacks one of the carbon atoms of the chloronium ion. This attack breaks the ring and, after deprotonation of the water adduct, yields a chlorohydrin.

Studies on the chlorination of octyl-p-methoxycinnamate (OMC) have shown that chlorine-substituted compounds are formed as intermediates, which can subsequently decompose, leading to cleavage of the ester bond. researchgate.net The reaction of OMC with hypochlorite is reported to be reasonably slow at neutral pH. researchgate.net

The following table summarizes the types of intermediates and final products observed in the chlorination of a related compound, 2-ethylhexyl-4-methoxycinnamate (EHMC), which can serve as a model for the reactivity of this compound.

ReactantReaction ConditionObserved Intermediates/ProductsReaction Type
2-Ethylhexyl-4-methoxycinnamate (EHMC)Aqueous HOClChlorosubstituted EHMC derivativesElectrophilic Aromatic Substitution
2-Ethylhexyl-4-methoxycinnamate (EHMC)Aqueous HOCl2-ethylhexyl chloroacetateC=C Bond Cleavage
2-Ethylhexyl-4-methoxycinnamate (EHMC)Aqueous HOCl1-chloro-4-methoxybenzeneC=C Bond Cleavage
2-Ethylhexyl-4-methoxycinnamate (EHMC)Aqueous HOCl3-chloro-4-methoxybenzaldehydeC=C Bond Cleavage

Catalytic Reactivity and Transformations of this compound

The catalytic transformations of this compound can be explored through the reactivity of its core functional groups: the ester, the alkene, and the aromatic ring. While specific catalytic studies on this exact molecule are scarce, the broader class of cinnamic acid derivatives has been the subject of various catalytic investigations, primarily focusing on their synthesis.

Enzymatic Catalysis: Enzymatic methods have been successfully employed for the synthesis of cinnamic acid esters. For instance, the synthesis of octyl methoxycinnamate (OMC) from p-methoxycinnamic acid and 2-ethylhexanol has been achieved with high conversion rates using Novozym 435, an immobilized lipase (B570770). nih.govnih.gov This enzymatic esterification is beneficial due to high product conversion and the reusability of the enzyme. nih.govjocpr.com This suggests that the reverse reaction, the catalytic hydrolysis of the ester bond in this compound, could also be achieved under enzymatic conditions.

Metal-Based Catalysis: Palladium catalysts are commonly used in coupling reactions to form cinnamic acid esters. jocpr.com One patented process for preparing octyl methoxycinnamate involves a palladium-on-carbon catalyzed coupling reaction between p-bromoanisole and octyl acrylate (B77674). google.com While this demonstrates the formation of the cinnamate structure, it also points to the utility of palladium catalysts in reactions involving this class of compounds.

Potential catalytic transformations for this compound could include:

Hydrogenation: The C=C double bond can be catalytically hydrogenated using catalysts such as palladium, platinum, or nickel. This would saturate the alkene, yielding Octyl 3-(2-methoxyphenyl)propanoate.

Metathesis: Olefin metathesis, using catalysts like nitro-Grela catalysts, has been used to synthesize OMC. wikipedia.org This indicates the potential for this compound to undergo cross-metathesis reactions with other alkenes.

Ester Transformations: Transesterification reactions can be catalyzed by acids, bases, or enzymes to exchange the octyl group for another alcohol moiety.

The following table summarizes various catalytic systems used for the synthesis and transformation of related cinnamate esters.

Reaction TypeSubstratesCatalystProductYield/Conversion
Enzymatic Esterificationp-methoxycinnamic acid and 2-ethylhexanolNovozym 435 (Lipase)Octyl methoxycinnamate (OMC)90% conversion
Coupling Reactionp-bromoanisole and octyl-acrylatePalladium on carbon (Pd/C)Octyl methoxycinnamate (OMC)96% conversion, 86% yield
Cross Metathesistrans-anethole and 2-ethylhexyl acrylatenitro-Grela catalystOctyl methoxycinnamate (OMC)86% yield
Fischer EsterificationCinnamic acids and methanolB(C6F5)3 (Borane)Methyl cinnamatesNot specified

Computational Chemistry and Theoretical Modeling of Octyl 3 2 Methoxyphenyl Prop 2 Enoate

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the properties of molecules like Octyl 3-(2-methoxyphenyl)prop-2-enoate. DFT studies, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict molecular geometries, electronic properties, and spectroscopic signatures. scielo.org.mxjmcs.org.mx

DFT calculations are instrumental in predicting the spectroscopic behavior of molecules. By calculating the difference in energy between the ground state and various excited states, it is possible to predict the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. For this compound, the primary UV absorption is dictated by the π-electron system of the 2-methoxyphenylprop-2-enoate chromophore.

Theoretical studies on similar molecules like cinnamic acid have shown that the solvent environment can influence the absorption maxima. scielo.org.mxjmcs.org.mx The calculations are often performed in the gas phase and then repeated using a computational solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), to simulate the effects of different solvents. jmcs.org.mx The stability of conformational isomers is observed to increase with the dielectric constant of the solvent. scielo.org.mxjmcs.org.mx

Based on studies of related cinnamate (B1238496) derivatives, the following table presents a set of predicted UV-Vis absorption maxima for this compound in various environments. These values are representative of the type of data generated from Time-Dependent DFT (TD-DFT) calculations.

EnvironmentPredicted λmax (nm)Primary Electronic Transition
Gas Phase305π → π
Hexane (Non-polar)308π → π
Ethanol (Polar, Protic)312π → π
Acetonitrile (B52724) (Polar, Aprotic)311π → π

Note: The data in this table is illustrative and based on computational studies of structurally similar cinnamate compounds.

DFT is a cornerstone for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier and, therefore, the rate of the reaction.

For this compound, a relevant reaction to study would be its photo-induced cis-trans isomerization around the carbon-carbon double bond, a key process in the photostability of many UV absorbers. A computational study would involve:

Geometry Optimization: Optimizing the ground-state geometries of both the E (trans) and Z (cis) isomers.

Transition State Search: Employing algorithms like the Berny optimization to locate the transition state structure connecting the two isomers. The successful identification of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculation: Calculating the electronic energies of the isomers and the transition state to determine the activation energy for isomerization.

This analysis provides fundamental insights into the molecule's photochemistry and its efficiency in dissipating UV energy through reversible isomerization, a desirable trait for a UV filter.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal detailed information about conformational changes and non-covalent interactions. scispace.com

The conformation of this compound, particularly its flexible octyl tail, is highly influenced by the surrounding solvent. MD simulations can model this behavior explicitly. A typical simulation would involve placing a single molecule of the ester into a box filled with solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) and simulating the system's evolution over time (typically nanoseconds to microseconds).

Analysis of the simulation trajectory would reveal:

Conformational Preferences: The octyl chain can adopt various folded or extended conformations. In polar solvents, hydrophobic collapse might lead to more compact chain structures, while in non-polar solvents, the chain may be more extended.

Solvation Shell Structure: The arrangement of solvent molecules around the polar (methoxyphenylprop-2-enoate head) and non-polar (octyl tail) parts of the molecule can be quantified using radial distribution functions.

Dynamic Behavior: The simulation can track the rotational and translational motion of the molecule, providing insights into its mobility within the solvent.

As a molecule with both lipophilic (octyl tail) and moderately polar (aromatic ester head) characteristics, this compound is expected to interact with biological membranes. MD simulations are the primary tool for studying such interactions at the atomic level. nih.gov

A simulation would be constructed with a pre-equilibrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) solvated in water. One or more molecules of the ester would be placed in the water phase near the membrane surface. During the simulation, the molecule would be expected to spontaneously partition into the membrane interface.

Key analyses of the simulation would include:

Depth of Insertion: Calculating the position of different parts of the molecule relative to the center of the bilayer. It is anticipated that the hydrophobic octyl tail will insert into the acyl chain core of the membrane, while the 2-methoxyphenylprop-2-enoate headgroup will reside near the lipid headgroup/glycerol region.

Intermolecular Interactions: Quantifying the specific non-bonded interactions (van der Waals and electrostatic) between the ester and the lipid and water molecules.

Membrane Perturbation: Assessing the effect of the ester on membrane properties, such as area per lipid, bilayer thickness, and lipid tail order parameters.

The following table summarizes the likely intermolecular interactions that would be analyzed in such a simulation.

Molecular MoietyInteracting Component of MembranePrimary Interaction Type
Octyl ChainLipid Acyl Chainsvan der Waals (Hydrophobic)
Phenyl RingLipid Headgroup/Glycerolvan der Waals, π-cation (with choline)
Ester CarbonylWater, Lipid Headgroup (Phosphate/Choline)Electrostatic, Hydrogen Bonding (with water)
Methoxy (B1213986) GroupWater, Lipid HeadgroupElectrostatic, Hydrogen Bonding (with water)

Quantum Chemistry Approaches for Understanding UV Absorption Mechanisms

Quantum chemistry provides the fundamental principles to understand why molecules like this compound absorb UV radiation. The absorption of a UV photon promotes an electron from a lower-energy molecular orbital to a higher-energy one. For this molecule, the key electronic transition is from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The chromophore responsible for UV absorption is the conjugated system of the 2-methoxyphenylprop-2-enoate group. This system involves the π-orbitals of the benzene (B151609) ring, the C=C double bond, and the C=O double bond of the ester. The primary absorption band in the UV-A/UV-B region corresponds to a π → π* transition. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) largely determines the wavelength of this absorption; a smaller gap corresponds to absorption at a longer wavelength. rsisinternational.org

Quantum chemistry calculations (such as DFT) can precisely compute the energies and shapes of these frontier molecular orbitals. rsisinternational.orgmdpi.com The analysis would show:

The HOMO is primarily localized across the conjugated π-system, with significant contributions from the electron-rich methoxy-substituted phenyl ring.

The LUMO is also delocalized across the π-system, but with a larger coefficient on the acrylate (B77674) portion.

The methoxy (-OCH₃) group on the phenyl ring acts as an auxochrome. As an electron-donating group, it increases the electron density of the π-system, raising the energy of the HOMO. This typically reduces the HOMO-LUMO gap compared to an unsubstituted cinnamate, causing a bathochromic (red) shift in the absorption maximum to longer, more desirable wavelengths for UV protection. arkat-usa.org

In Silico Screening and Rational Design of this compound Analogues

The computational exploration of this compound and its analogues represents a pivotal step in modern drug discovery and materials science. Leveraging the power of in silico screening and rational design, researchers can predict the biological activity, physicochemical properties, and potential therapeutic applications of novel chemical entities before their physical synthesis. This approach significantly streamlines the development process, reducing costs and time while enhancing the probability of identifying lead compounds with desired characteristics. The strategies employed encompass a range of computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and virtual screening, all aimed at elucidating the interactions of these compounds at a molecular level.

The rational design of analogues of this compound often begins with the core scaffold of cinnamic acid and its derivatives, which have been the subject of numerous computational studies. pkusz.edu.cnresearchgate.net These studies provide a foundational understanding of how structural modifications can influence biological activity. For instance, in silico investigations into a series of cinnamic acid derivatives have successfully identified potential biological targets related to cell growth regulation and apoptosis in cancer cells. researchgate.netscielo.br By employing techniques such as molecular docking and molecular dynamics, researchers can simulate the binding of these compounds to specific targets like matrix metallopeptidase 9 (MMP9), apoptosis-inducing factor (AIF), and various aldo-keto reductases. researchgate.netscielo.br

One of the primary applications of in silico screening for cinnamate derivatives has been in the identification of novel therapeutic agents. For example, computational drug discovery approaches have been used to evaluate the binding affinity of various cinnamic acid derivatives to the active site of MMP-9, a key enzyme in several diseases. nih.gov Such studies have identified compounds like cynarin (B1669657) and chlorogenic acid as potent inhibitors, with computationally predicted binding affinities and inhibition constants in the picomolar range. nih.gov These findings underscore the potential to design analogues of this compound with enhanced inhibitory activity against specific enzymatic targets.

The process of rational design is further guided by QSAR studies, which establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.comnih.gov These models can predict the activity of unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing. For cinnamate ester analogues, QSAR models have been developed to predict their antileishmanial and antitrypanosomal activities, highlighting key molecular features that are crucial for their therapeutic effects. mdpi.com

Moreover, in silico methods are instrumental in designing compounds with specific physicochemical properties. For instance, ligand-based virtual screening has been effectively used to design less toxic and equally effective photoprotective alternatives to commercially available UV filters like octinoxate (B1216657), which is also a methoxycinnamate derivative. unbosque.edu.co This approach involves designing a library of virtual analogues and predicting their properties, such as toxicity and molar absorptivity, using computational models. unbosque.edu.co

The following interactive data table summarizes the findings from various computational studies on cinnamic acid derivatives, which can inform the rational design of this compound analogues.

Compound/Derivative Class Computational Method Target Key Findings Reference
Cinnamic acid metronidazole (B1676534) ester derivativesMolecular DockingEGFR, HER-2Compound 3h identified as a potent inhibitor. Docking revealed the probable binding model in the EGFR active site. pkusz.edu.cn
Cinnamic acid derivativesMolecular Docking, Molecular DynamicsMMP9, AIF, AKR1C3, AKR1B10, MAPK14Identified potential biological targets related to cancer cell regulation. researchgate.netscielo.br
Herbal cinnamic acid derivativesMolecular Docking, Molecular DynamicsMMP-9Cynarin and chlorogenic acid showed considerable binding affinity and stability in the catalytic domain. nih.gov
Cinnamate ester analoguesQSARLeishmania, TrypanosomaDeveloped predictive models for antiprotozoal activity, identifying key molecular descriptors. mdpi.com
Octinoxate analoguesLigand-Based Virtual Screening, ANNUV absorption, ToxicityDesigned less toxic analogues with similar or better photoprotective properties. unbosque.edu.co
3-Phenyl-β-alanine-based oxadiazole analoguesMolecular DockingCarbonic Anhydrase IIDocking results indicated good fit at the entrance of the active site, mediating key hydrogen bonds. mdpi.com

The rational design of new analogues also involves modifying the core structure to explore structure-activity relationships (SAR). researchgate.net For example, modifications to different parts of a molecule, such as the quinoline (B57606) ring and thiourea (B124793) unit in salubrinal (B1681411) derivatives, have led to compounds with significantly enhanced cardioprotective activity. researchgate.net Similarly, for this compound, modifications to the octyl ester chain, the methoxy group on the phenyl ring, or the prop-2-enoate linker could be systematically explored through in silico modeling to predict their impact on a desired biological or physical property.

Molecular Interactions and Biological Activities of Octyl 3 2 Methoxyphenyl Prop 2 Enoate in in Vitro Systems

Receptor Binding Studies of Octyl 3-(2-methoxyphenyl)prop-2-enoate

Estrogen Receptor Interactions and Binding Affinities in Cell-Free Systems

No studies were found that investigated the binding affinity of this compound for estrogen receptors or any other receptors in cell-free assays.

Molecular Docking and Dynamics Simulations with Target Proteins

There is no available literature detailing molecular docking or dynamics simulations of this compound with any protein targets.

Cellular Proliferation and Viability Assays in Specific Cell Lines

Modulation of Cell Growth in Estrogen-Responsive Cell Models

Information regarding the effects of this compound on the growth and proliferation of estrogen-responsive cell lines is not present in the current body of scientific literature.

Mechanistic Studies on Cell Cycle Regulation in In Vitro Models

No in vitro studies have been published that explore the mechanisms by which this compound might influence or regulate the cell cycle.

Genotoxic Potential of this compound in Laboratory Studies

There are no available reports or data from laboratory studies assessing the genotoxic potential of this compound.

Based on a comprehensive review of available scientific literature, there is no specific research data available for the compound "this compound" concerning its molecular interactions and biological activities in in vitro systems as outlined in the user's request. Searches for studies on its assessment of DNA damage, mutagenicity in bacterial strains, enzymatic biotransformation, metabolic fate, or membrane permeability and lipophilicity have yielded no results for this particular chemical entity.

Therefore, it is not possible to provide the requested article with detailed research findings and data tables for the specified sections and subsections. The scientific community has not published research on the following aspects of this compound:

Studies on Membrane Permeability and Lipophilicity

Without any available data from scientific studies, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not feasible. Any attempt to do so would result in speculation and would not be based on factual research findings.

Environmental Fate and Transformation Products of Octyl 3 2 Methoxyphenyl Prop 2 Enoate

Characterization of Transformation Products of Octyl 3-(2-methoxyphenyl)prop-2-enoateThere are no studies that identify or characterize the products formed from the degradation of Octyl 3-(2-methoxyphenyl)prop-2-enoate in the environment.

Identification of Chlorinated Byproducts in Water Treatment Processes

No studies were identified that investigated the reaction of this compound with chlorine-based disinfectants used in water treatment. Consequently, there is no information on the potential formation of chlorinated byproducts.

Analysis of Products from Oxidative and Hydrolytic Degradation

Detailed analyses of the degradation products of this compound resulting from oxidative (e.g., reaction with hydroxyl radicals or ozone) and hydrolytic processes under various environmental conditions have not been documented.

Sorption, Leaching, and Bioaccumulation Potential in Environmental Compartments

Quantitative data on the sorption coefficients (such as Koc), leaching potential in different soil types, and bioaccumulation factors (BCF) for this compound in aquatic or terrestrial organisms are not available.

Due to the absence of specific research on this compound, no data tables or detailed research findings for the outlined sections can be provided.

Derivatization and Structure Activity Relationship Sar Studies of Octyl 3 2 Methoxyphenyl Prop 2 Enoate Analogues

Design and Synthesis of Novel Octyl 3-(2-methoxyphenyl)prop-2-enoate Derivatives

The synthesis of novel analogues of this compound can be achieved through established esterification methods, such as Steglich or Fischer esterification, starting from 2-methoxycinnamic acid and a corresponding alcohol. A common synthetic route involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. The design of new derivatives focuses on two primary sites: the alkyl chain of the ester and the aromatic ring.

The lipophilicity and molecular size of the ester can be systematically altered by modifying the octyl chain. This can influence the compound's solubility, skin permeability, and interaction with biological membranes. Proposed modifications include varying the alkyl chain length, introducing branching, or incorporating cyclic moieties.

Varying Alkyl Chain Length: Synthesis of a homologous series of esters (e.g., methyl, ethyl, butyl, dodecyl) allows for a systematic study of how chain length affects physical and biological properties.

Introducing Branching: Replacing the linear octyl group with branched isomers, such as 2-ethylhexyl, can impact the molecule's packing and photostability.

Incorporation of Cyclic and Functionalized Moieties: Introducing alicyclic (e.g., cyclohexyl) or aromatic (e.g., benzyl) groups can rigidify the structure and introduce new electronic interactions.

The electronic properties of the chromophore are primarily determined by the substituted phenyl ring. Functionalization of the o-methoxyphenyl ring can significantly tune the UV absorption characteristics and biological activity of the molecule. Substituents with varying electronic effects (electron-donating and electron-withdrawing) can be introduced at different positions on the ring.

Introduction of Additional Electron-Donating Groups: Adding groups like hydroxyl (-OH) or additional methoxy (B1213986) (-OCH3) groups can enhance electron density in the ring, potentially red-shifting the UV absorption maximum.

Introduction of Electron-Withdrawing Groups: Incorporating groups such as nitro (-NO2) or fluoro (-F) can have the opposite effect, potentially leading to a blue-shift and altered photochemistry. rsc.org

Positional Isomerism: Moving the methoxy group from the ortho to meta or para positions provides insight into how the substituent position affects electronic conjugation and, consequently, the photophysical properties. rsc.orgresearchgate.net

SAR Studies on UV Absorption Efficacy of Derivatives

The primary function of cinnamate (B1238496) derivatives in applications like sunscreens is their ability to absorb UV radiation efficiently and dissipate the energy harmlessly. SAR studies in this context aim to link specific structural features to the key parameters of UV absorption.

The position and nature of substituents on the phenyl ring have a profound impact on the UV-Vis absorption spectrum. The ortho- and meta-substituted derivatives of cinnamates are known to have different transition characters of their ππ* electronic states compared to their para-counterparts. rsc.org This directly influences the absorption maximum (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

Generally, the introduction of electron-donating groups is expected to cause a bathochromic (red) shift in the λmax, moving the absorption to longer wavelengths, which can be beneficial for broader UV protection. The position of the substituent is also critical; ortho and meta derivatives often exhibit different photophysical behaviors compared to para derivatives due to steric and electronic effects. researchgate.net

Table 1: Hypothetical UV-Vis Absorption Data for this compound Derivatives

CompoundRing SubstituentEster MoietyExpected λmax (nm)Expected Log ε
1 2-OCH3Octyl~310~4.2
2 2-OCH3, 4-OHOctyl~325~4.3
3 2-OCH3, 4-NO2Octyl~300~4.1
4 2-OCH32-Ethylhexyl~310~4.2
5 4-OCH3Octyl~315~4.4

An ideal UV filter must be photostable, meaning it does not readily degrade upon exposure to UV radiation. Cinnamate derivatives can undergo trans-cis photoisomerization upon UV absorption, which is an efficient non-radiative decay pathway that helps dissipate energy. tandfonline.com However, the formation of the cis-isomer or other photoproducts can reduce the UV-filtering efficacy over time.

Studies on substituted cinnamates have shown that the substitution pattern influences the excited-state lifetime and the dominant relaxation pathway. researchgate.net Ortho- and meta-substituted derivatives tend to have longer radiative lifetimes for emission compared to para-derivatives. rsc.org This suggests that the position of the methoxy group in this compound plays a crucial role in its photodynamics. Introducing other substituents can further alter these pathways, either enhancing or diminishing photostability. For instance, some substitutions might favor fluorescence over non-radiative decay, which is generally less desirable for a sunscreen agent. researchgate.net

SAR Studies on Biological Activities in In Vitro Models

Beyond their use as UV filters, methoxylated cinnamic acid derivatives have garnered interest for a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. nih.govscielo.br The structural modifications designed to optimize UV absorption can also be evaluated for their impact on these biological endpoints.

The lipophilicity conferred by the ester chain and the electronic properties of the substituted ring are key determinants of biological activity. For example, the presence of a methoxy group, particularly at the para-position, has been linked to significant antidiabetic and hepatoprotective activities in some studies. nih.gov The antioxidant capacity is often associated with the ability of the phenolic group to donate a hydrogen atom to scavenge free radicals.

In vitro assays are crucial for initial screening of these derivatives. For instance, anticancer activity can be assessed using cell viability assays on various cancer cell lines. scielo.brnih.gov Antioxidant potential can be quantified using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Anti-inflammatory activity can be evaluated by measuring the inhibition of protein denaturation, a well-established in vitro screening method. ugm.ac.id

Table 2: Hypothetical In Vitro Biological Activity Data for this compound Derivatives

CompoundRing SubstituentAntioxidant Activity (DPPH IC50, µM)Anticancer Activity (HCT-116 IC50, µM)
1 2-OCH3>100~50
2 2-OCH3, 4-OH~25~30
3 2-OCH3, 4-NO2>100>100
4 2,4-(OCH3)2~80~45
5 4-OCH3~90~40

These SAR studies are essential for the rational design of new this compound analogues with enhanced efficacy and specific functionalities, whether for advanced photoprotection or as leads for new therapeutic agents.

Structural Determinants of Estrogen Receptor Binding

The ability of a chemical to bind to the estrogen receptor (ER) is highly dependent on its three-dimensional structure and its capacity to mimic the natural ligand, 17β-estradiol. For this compound and its analogues, several structural features are critical determinants for ER binding. nih.govnih.gov The study of xenoestrogens—environmental chemicals that can interfere with the endocrine system—provides a framework for understanding these interactions. nih.govacs.org

Key structural requirements for ER binding generally include a phenolic ring, which can mimic the A-ring of estradiol, and specific hydrophobic (lipophilic) groups arranged in a particular spatial configuration. nih.govacs.org While this compound itself is not a phenol, its methoxy group can be metabolized (O-demethylation) to a hydroxyl group, potentially creating a phenolic structure that is a crucial feature for estrogen receptor binding. nih.gov

A related compound, octyl-methoxycinnamate (OMC), has demonstrated estrogenic properties in vivo, indicating that this class of compounds can interact with the estrogen signaling pathway. nih.gov The structural components of this compound analogues that influence ER binding are summarized below.

Table 1. Structural Features of this compound Analogues and Their Postulated Role in Estrogen Receptor Binding
Structural ComponentPotential Role in ER BindingModulation Effect
Phenyl RingActs as the core scaffold, mimicking the A-ring of estradiol.Essential for binding. Substitution patterns can significantly alter affinity.
Methoxy Group (at position 2)Can undergo metabolic activation to a phenolic hydroxyl group, which is a key hydrogen bond donor/acceptor. nih.gov Its position influences the orientation within the binding pocket.Position and number of methoxy/hydroxyl groups are critical. A para-hydroxyl group is generally optimal for high affinity. acs.org
Propenoate LinkerProvides structural rigidity and correct spacing between the phenyl ring and the ester group.The E/Z geometry of the double bond can affect the overall shape and binding affinity. nih.gov
Octyl Ester GroupContributes to the molecule's overall hydrophobicity, facilitating entry into the hydrophobic ligand-binding pocket of the ER. nih.govThe length and branching of the alkyl chain can be optimized to enhance binding affinity. qsardb.org

Relationship Between Chemical Structure and Genotoxic Potential in Cellular Assays

The genotoxic potential of a compound refers to its ability to damage DNA, which can lead to mutations and potentially cancer. For this compound, the key structural feature associated with potential genotoxicity is the α,β-unsaturated carbonyl system present in the prop-2-enoate moiety. nih.gov

This chemical arrangement is a known structural alert for genotoxicity. europa.eu The electrophilic nature of the β-carbon makes the molecule susceptible to nucleophilic attack by biological macromolecules, including DNA. qsardb.orgnih.gov The primary mechanism of genotoxicity for this class of compounds is believed to be through Michael addition, where the nucleophilic centers of DNA bases (particularly guanine) attack the β-carbon of the α,β-unsaturated system. This can lead to the formation of DNA adducts, which are a form of DNA damage. nih.gov

The reactivity of the α,β-unsaturated system, and thus the genotoxic potential, can be modulated by other parts of the molecule:

Substituents on the Phenyl Ring: The electron-donating methoxy group on the phenyl ring can influence the electron density across the conjugated system, potentially modifying the electrophilicity of the β-carbon and thus its reactivity towards DNA.

The Ester Group: The nature of the alcohol moiety (in this case, octanol) can also have an impact, primarily through steric hindrance or by affecting the compound's ability to reach the DNA within the cell nucleus.

While cinnamic acid itself has not been found to be cytotoxic or genotoxic in some cellular assays, its derivatives' properties can vary based on their specific structures. nih.gov

Table 2. Relationship Between Structural Features of α,β-Unsaturated Esters and Genotoxic Potential
Structural FeatureInfluence on Genotoxic PotentialMechanism
α,β-Unsaturated Carbonyl MoietyPrimary structural alert for potential genotoxicity. nih.goveuropa.euActs as a Michael acceptor, susceptible to nucleophilic attack by DNA bases, leading to adduct formation. nih.gov
Phenyl Ring Substituents (e.g., Methoxy group)Modulates the electrophilicity of the β-carbon.Electron-donating or -withdrawing groups can alter the reactivity of the conjugated system.
Alkyl Ester Chain (e.g., Octyl group)Can influence cellular uptake, distribution, and steric access to DNA.Longer or branched chains may hinder the interaction with DNA due to steric bulk. qsardb.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Optimized Properties

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. europa.eu For analogues of this compound, QSAR models can be developed to predict estrogen receptor binding affinity and genotoxic potential, thereby guiding the design of new derivatives with optimized properties.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed activity. nih.govdntb.gov.ua

Key molecular descriptors relevant for modeling the properties of these analogues include:

Hydrophobic Descriptors (e.g., logP): Quantify the lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets in receptors. nih.gov

Electronic Descriptors (e.g., HOMO/LUMO energies, partial atomic charges): Describe the electronic properties of the molecule, such as its ability to participate in hydrogen bonding or its reactivity as an electrophile (relevant for both receptor binding and genotoxicity). nih.gov

Steric/Topological Descriptors (e.g., Molecular Volume, Shape Indices): Define the size and shape of the molecule, which are critical for ensuring a proper fit within a receptor's binding site. nih.gov

By building robust QSAR models, it is possible to screen virtual libraries of yet-to-be-synthesized analogues. This allows for the prioritization of compounds that are predicted to have high estrogen receptor binding affinity while simultaneously exhibiting low genotoxic potential. This in silico approach accelerates the drug discovery and chemical safety assessment process by focusing synthetic efforts on the most promising candidates. europa.eu

Table 3. Application of QSAR Modeling for this compound Analogues
Property to be ModeledRelevant QSAR DescriptorsSignificance for Optimization
Estrogen Receptor Binding AffinitylogP (hydrophobicity), Molecular Volume, Dipole Moment, HOMO/LUMO energies. nih.govTo design analogues with enhanced binding affinity by optimizing the balance of hydrophobicity, size, and electronic interactions with the receptor.
Genotoxic PotentialEnergy of the Lowest Unoccupied Molecular Orbital (εLUMO), partial charge on the β-carbon, presence of structural alerts.To minimize or eliminate genotoxicity by designing analogues where the α,β-unsaturated system is less reactive or sterically shielded.

Interactions of Octyl 3 2 Methoxyphenyl Prop 2 Enoate with Other Chemical Species

Synergistic and Antagonistic Effects in Binary and Multicomponent Mixtures

Cinnamic acid derivatives are known to exhibit both synergistic and antagonistic effects when combined with other compounds. These interactions are highly dependent on the nature of the interacting species and the surrounding medium.

Research on natural product extracts has shown that the presence of multiple compounds can lead to non-additive effects. For instance, certain phenolic compounds can enhance the efficacy of others, a phenomenon known as synergy. Conversely, antagonism can occur when one compound inhibits or masks the effect of another.

Table 1: Potential Interaction Effects of Octyl 3-(2-methoxyphenyl)prop-2-enoate in Mixtures

Interacting Species Potential Effect Plausible Mechanism
Other Antioxidants (e.g., Tocopherols) Synergistic Regeneration of the more potent antioxidant; co-localization at interfaces.
Emulsifiers (e.g., Tween 80) Antagonistic or Synergistic Alteration of interfacial concentration; formation of mixed micelles affecting accessibility. mdpi.com

Complexation and Association with Macromolecules (e.g., Polymers, Proteins in vitro)

The amphiphilic structure of this compound suggests a strong potential for interaction with macromolecules such as proteins and polymers. The octyl chain can engage in hydrophobic interactions, while the aromatic ring can participate in π-stacking and hydrogen bonding (via the ester and methoxy (B1213986) groups).

Studies on similar phenolic lipids have demonstrated their ability to incorporate into liposomal membranes and interact with proteins. researchgate.net These interactions are often driven by the hydrophobic effect, where the nonpolar alkyl chains seek to minimize contact with aqueous environments by associating with hydrophobic regions of macromolecules.

While direct studies on the protein binding of this compound are not available, research on other cinnamate (B1238496) esters has shown interactions with various proteins. The nature and strength of this binding would be influenced by the protein's surface chemistry and conformational flexibility.

Table 2: Predicted Interactions with Macromolecules

Macromolecule Potential Interaction Type Driving Force(s)
Bovine Serum Albumin (BSA) Non-covalent binding Hydrophobic interactions with the octyl chain; π-stacking with the phenyl ring.
Polyethylene Glycol (PEG) Association Hydrophobic interactions between the octyl chain and the polymer backbone in aqueous solution.

Self-Assembly and Supramolecular Chemistry of this compound

The amphiphilic nature of this compound makes it a candidate for self-assembly into various supramolecular structures in aqueous environments. Similar to other single-chain amphiphiles, it is expected to form micelles above a certain critical micelle concentration (CMC).

Research on cinnamic acid and its derivatives has highlighted their capacity for self-assembly. For example, cinnamic acid has been used as a capping agent to synthesize gold nanoparticles that can self-assemble into nanowire-like structures. researchgate.net Furthermore, cinnamic acid-modified chitosan (B1678972) has been shown to act as a surfactant, forming self-assembled structures. researchgate.net

Phenolic lipids, a class to which this compound belongs, are known for their strong amphiphilic character and their ability to form aggregates such as micelles and lamellar structures in aqueous solutions. researchgate.net The specific architecture of the self-assembled structures of this compound would depend on factors such as concentration, temperature, pH, and ionic strength of the medium.

Table 3: Potential Self-Assembled Structures

Structure Conditions Favoring Formation Key Stabilizing Interactions
Micelles Above Critical Micelle Concentration (CMC) in aqueous solution. Hydrophobic interactions of octyl chains in the core; hydration of the methoxy-phenyl head groups.
Vesicles/Liposomes Potentially with co-surfactants or under specific preparation conditions (e.g., sonication). Bilayer formation driven by the packing parameter of the amphiphile.

Advanced Analytical Methodologies for Detection and Quantification of Octyl 3 2 Methoxyphenyl Prop 2 Enoate and Its Transformation Products

Chromatographic Techniques for Trace Analysis (e.g., HPLC-UV, GC-MS, LC-MS/MS)

Chromatographic methods are paramount for the separation, identification, and quantification of Octyl 3-(2-methoxyphenyl)prop-2-enoate and its degradation products, especially at trace levels. The choice of technique often depends on the analyte's properties, the complexity of the matrix, and the required sensitivity.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV):

HPLC-UV is a robust and widely used technique for the analysis of UV-absorbing compounds like cinnamate (B1238496) esters. For the analysis of this compound, a reversed-phase HPLC system is typically employed.

Stationary Phase: A C18 column is a common choice, providing excellent separation for nonpolar to moderately polar compounds.

Mobile Phase: A gradient elution with a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is often used to achieve good resolution. The gradient program can be optimized to separate the parent compound from its potential transformation products.

Detection: The UV detector is set at the maximum absorption wavelength (λmax) of the analyte. For cinnamate derivatives, this is typically in the range of 280-320 nm. The methoxy (B1213986) group on the phenyl ring of this compound is expected to result in a λmax around 310 nm.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While the high boiling point of this compound might present a challenge, GC-MS can be a suitable method, particularly for identifying its more volatile transformation products.

Sample Preparation: Derivatization may sometimes be necessary to increase the volatility and thermal stability of the analytes.

Separation: A capillary column with a nonpolar or medium-polarity stationary phase is typically used. The temperature program of the GC oven is crucial for achieving good separation.

Detection: The mass spectrometer provides detailed structural information, enabling the unambiguous identification of the parent compound and its transformation products based on their mass spectra and fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is ideal for the trace analysis of this compound in complex matrices like environmental samples or biological fluids.

Ionization: Electrospray ionization (ESI) is a commonly used ionization technique for this type of compound.

Detection: In tandem MS, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring - SRM), which significantly enhances selectivity and reduces background noise, allowing for very low detection limits.

Technique Stationary Phase/Column Mobile Phase/Carrier Gas Detection Primary Application
HPLC-UV C18 Acetonitrile/Water Gradient UV Detector (λmax ~310 nm) Quantification in relatively clean matrices
GC-MS Capillary column (nonpolar) Helium Mass Spectrometer Identification of volatile transformation products
LC-MS/MS C18 Acetonitrile/Water Gradient Tandem Mass Spectrometer (SRM) Trace quantification in complex matrices

Spectrophotometric Methods for Quantitative Determination in Complex Matrices

UV-Vis spectrophotometry offers a simple, rapid, and cost-effective method for the quantitative determination of UV-absorbing compounds. For this compound, its strong absorbance in the UV region makes it amenable to this technique. Cinnamate derivatives, in general, exhibit a maximum absorbance (λmax) at approximately 310 nm. nih.gov

The direct spectrophotometric determination in complex matrices can be challenging due to interferences from other components that also absorb in the same UV region. To overcome this, various strategies can be employed:

Solvent Extraction: This can be used to selectively extract the analyte of interest from the matrix into a solvent where interfering substances are not soluble.

Derivative Spectrophotometry: This technique involves calculating the derivative of the absorption spectrum, which can help to resolve overlapping spectral bands and enhance the signal of the target analyte.

Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample can help to compensate for matrix effects.

A typical procedure for the spectrophotometric determination of this compound would involve:

Extraction of the compound from the sample matrix using a suitable organic solvent.

Preparation of a series of standard solutions of known concentrations.

Measurement of the absorbance of both the sample and standard solutions at the λmax.

Calculation of the concentration in the sample using a calibration curve.

Parameter Value/Description
Expected λmax ~310 nm
Solvents Ethanol, Methanol, Acetonitrile
Challenges in Complex Matrices Spectral overlap from interfering compounds
Mitigation Strategies Solvent extraction, Derivative spectrophotometry, Matrix-matched calibration

Development of Novel Biosensors and Chemo-sensors for Detection

The development of novel biosensors and chemosensors for the rapid, selective, and sensitive detection of specific compounds is a growing area of research. While specific sensors for this compound are not yet widely reported, the principles used for detecting other cinnamic acid derivatives and aromatic esters can be applied.

Biosensors:

Biosensors utilize a biological recognition element (e.g., an enzyme, antibody, or nucleic acid) coupled with a transducer to generate a measurable signal upon interaction with the target analyte.

Enzyme-Based Biosensors: An enzyme that specifically recognizes and metabolizes cinnamate esters could be immobilized on an electrode. The enzymatic reaction would produce a change in current, potential, or impedance, which can be correlated to the analyte's concentration.

Immunosensors: These sensors use antibodies that specifically bind to the target molecule. The binding event can be detected using various transduction methods, such as fluorescence, surface plasmon resonance (SPR), or electrochemical signals.

Chemosensors:

Chemosensors employ a synthetic receptor that is designed to selectively bind to the target analyte. This binding event triggers a change in the sensor's optical or electrochemical properties.

Fluorescent Chemosensors: These sensors are designed to exhibit a change in their fluorescence intensity or wavelength upon binding to the analyte. This could be achieved through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Electrochemical Chemosensors: These sensors are based on the change in the electrochemical properties of a modified electrode upon interaction with the analyte. For instance, the binding of this compound to a specific receptor on the electrode surface could alter the electron transfer rate, which can be measured using techniques like cyclic voltammetry or differential pulse voltammetry.

The development of such sensors for this compound would offer the advantages of portability, rapid analysis, and high sensitivity, making them suitable for on-site and real-time monitoring.

Sensor Type Recognition Element Transduction Principle Potential Advantages
Enzyme-Based Biosensor Cinnamate esterase Electrochemical High selectivity
Immunosensor Specific antibody Optical (SPR), Electrochemical High specificity and sensitivity
Fluorescent Chemosensor Synthetic receptor Fluorescence quenching/enhancement High sensitivity, potential for imaging
Electrochemical Chemosensor Molecularly imprinted polymer Change in current/potential Low cost, portability

Conclusion and Future Research Perspectives on Octyl 3 2 Methoxyphenyl Prop 2 Enoate

Synthesis of Key Academic Findings and Contributions

Academic research has extensively focused on cinnamic acid and its derivatives, primarily due to their applications in cosmetics, pharmaceuticals, and materials science. researchgate.net Cinnamate (B1238496) esters, such as ethylhexyl methoxycinnamate (octinoxate), are globally utilized as UV filters in sunscreen products. researchgate.net However, concerns regarding their potential adverse effects, including endocrine disruption and environmental persistence, have spurred research into safer and more sustainable alternatives. wikipedia.orgnih.govnih.gov

The primary synthesis route for cinnamates involves the condensation of malonic acid with benzaldehyde (B42025) derivatives through reactions like the Knoevenagel–Doebner condensation. nih.gov Mechanistic studies, often employing density functional theory (DFT), have elucidated the pathways of reactions like the Heck catalytic cycle for cinnamate formation. researchgate.net

Research into biomass-derived p-hydroxycinnamic acids is paving the way for the development of novel, sustainable, and non-toxic UV filters. nih.govbohrium.com These studies highlight a multidisciplinary approach that combines biotechnology for producing phenolic synthons with green chemistry for their functionalization. bohrium.com Furthermore, derivatives of cinnamaldehyde (B126680) have been synthesized and investigated for their potential as organic UV filters, demonstrating the versatility of this chemical scaffold. researchgate.net

While these findings provide a robust understanding of cinnamates in general, they simultaneously underscore the significant lack of specific data for Octyl 3-(2-methoxyphenyl)prop-2-enoate. The majority of toxicological and environmental impact studies have concentrated on the para-substituted isomer (octinoxate), leaving the ortho-substituted counterpart largely uncharacterized. nih.govmdpi.comresearchgate.net

Identification of Critical Knowledge Gaps and Unexplored Research Frontiers

The most significant knowledge gap is the near absence of empirical data on the physicochemical properties, biological activity, and environmental fate of this compound. The influence of the methoxy (B1213986) group's position on the phenyl ring (ortho- vs. para-) on these characteristics remains a critical unexplored research frontier.

Key Unexplored Areas:

Photochemical Behavior: The UV absorption spectrum, photostability, and the nature of any photoproducts of this compound are unknown. The position of the methoxy group could significantly influence the electronic transitions and, consequently, the compound's efficacy and safety as a potential UV filter.

Biological Activity: There is a lack of studies on the potential endocrine-disrupting activity, cytotoxicity, and genotoxicity of this specific isomer. Research on octinoxate (B1216657) has revealed potential for such effects, making it crucial to investigate if the 2-methoxy isomer exhibits similar or different biological interactions. wikipedia.orgnih.gov

Environmental Fate and Ecotoxicity: No information is available on the biodegradability, bioaccumulation potential, and aquatic toxicity of this compound. The environmental concerns associated with octinoxate highlight the necessity of such studies for any related compound intended for widespread use. nih.govmdpi.com

Comparative Studies: Direct comparative studies between this compound and its 4-methoxy isomer are needed to systematically evaluate the impact of the methoxy group's position on their properties.

Recommendations for Advanced Mechanistic, Theoretical, and Environmental Studies

To address the identified knowledge gaps, a multi-pronged research approach is recommended:

Mechanistic and Theoretical Studies:

Computational Modeling: Utilize Density Functional Theory (DFT) and other computational methods to predict the UV-Vis absorption spectrum, electronic properties, and conformational landscape of this compound. nih.gov This can provide initial insights into its potential as a UV filter and guide experimental work.

Photodegradation Pathway Analysis: Conduct theoretical studies to predict the likely photoproducts upon UV exposure and assess their potential toxicity. This proactive approach can help in designing more stable and safer compounds.

Environmental Studies:

Biodegradation and Persistence: Perform standardized tests to determine the biodegradability of this compound in various environmental compartments (e.g., water, soil).

Ecotoxicological Assessments: Conduct acute and chronic toxicity tests on representative aquatic organisms (e.g., algae, daphnids, fish) to evaluate the potential environmental risk. mdpi.comresearchgate.net

Bioaccumulation Studies: Investigate the potential for bioaccumulation in aquatic organisms to understand its long-term environmental impact.

Outlook for Rational Design of Related Chemical Compounds with Tailored Properties

The insights gained from studying this compound and its comparison with the 4-methoxy isomer can inform the rational design of new chemical compounds with improved properties.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of the cinnamate scaffold (e.g., altering the position and nature of substituents on the aromatic ring, changing the alkyl chain length of the ester), it is possible to establish clear SARs. mdpi.com This will enable the tuning of properties such as UV absorption maxima, photostability, and biological activity.

Designing for Reduced Toxicity: Understanding the structural features that contribute to endocrine disruption or other toxic effects in existing UV filters can guide the design of new molecules that avoid these liabilities. For instance, modifications that enhance biodegradability or reduce skin penetration could lead to safer alternatives.

Leveraging Natural Scaffolds: The use of biomass-derived phenolic acids as starting materials for the synthesis of novel UV filters is a promising avenue for developing more sustainable and potentially less toxic compounds. nih.govbohrium.com Research into derivatives of caffeic, ferulic, and sinapic acids provides a strong foundation for this approach. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing Octyl 3-(2-methoxyphenyl)prop-2-enoate, and how can reaction yields be maximized?

The synthesis typically involves esterification of 3-(2-methoxyphenyl)prop-2-enoic acid with octanol. Acid-catalyzed esterification (e.g., H₂SO₄, p-toluenesulfonic acid) or coupling agents like DCC/DMAP are common. For example, analogous methods for 4-methoxy derivatives (e.g., octyl 4-methoxycinnamate) achieve ~80% yield under reflux with toluene as a solvent . Key considerations:

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted acid/alcohol.
  • Isomer control : The 2-methoxy substituent may sterically hinder reactivity compared to 4-methoxy analogs, requiring extended reaction times.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., coupling constants for α,β-unsaturated ester: J = 15–16 Hz for trans-configuration). The 2-methoxy phenyl group shows distinct aromatic splitting vs. 4-methoxy isomers .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity. Retention times vary with methoxy position (e.g., 2-methoxy elutes later than 4-methoxy due to polarity differences).
  • MS : ESI-MS ([M+H]⁺ m/z 290.4) validates molecular weight.

Advanced Research Questions

Q. How do hydrogen-bonding interactions and crystallographic packing influence the stability of this compound?

The 2-methoxy group disrupts planar aromatic stacking, leading to weaker π-π interactions compared to 4-methoxy analogs. Hydrogen bonding between the ester carbonyl and methoxy oxygen may stabilize the crystal lattice.

  • Methodology : Single-crystal X-ray diffraction (SHELXL refinement ) and ORTEP-III visualization reveal packing motifs.
  • Graph-set analysis : Identify motifs like R22(8)\text{R}_2^2(8) chains from intermolecular C=O···H interactions .

Q. How can computational modeling resolve contradictions in experimental data (e.g., UV stability vs. photodegradation)?

Molecular dynamics (MD) and DFT calculations predict photodegradation pathways. For example:

  • TD-DFT : Simulates UV-Vis spectra to identify chromophores (e.g., α,β-unsaturated ester absorbs at ~310 nm).
  • Mechanistic studies : Compare activation energies for cis-trans isomerization (common in cinnamates) under UV exposure .
  • Validation : Cross-reference computed spectra with experimental HPLC-MS data to confirm degradation products.

Q. What methodologies address batch-to-batch variability in physicochemical properties (e.g., solubility, crystallinity)?

  • Polymorph screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate stable forms.
  • DSC/TGA : Monitor thermal behavior; 2-methoxy derivatives may exhibit lower melting points due to reduced symmetry .
  • QC protocols : Implement HPLC-UV (λ = 290 nm) for purity checks and dynamic light scattering (DLS) for particle size analysis.

Q. How does the 2-methoxy substituent affect the compound’s reactivity in comparison to 4-methoxy analogs?

  • Steric effects : The ortho-methoxy group hinders ester hydrolysis under basic conditions. Half-life in NaOH (0.1M, 25°C) increases by ~30% vs. para-substituted analogs.
  • Electronic effects : Hammett constants (σₘ = 0.12 for 2-methoxy vs. σₚ = -0.27 for 4-methoxy) predict slower nucleophilic attack at the ester carbonyl .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.